2-(2,5-dioxopyrrolidin-1-yl)-N-(5-(3-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)acetamide 2-(2,5-dioxopyrrolidin-1-yl)-N-(5-(3-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 922004-13-5
VCID: VC6459902
InChI: InChI=1S/C17H18N4O4S/c1-10(2)26-12-5-3-4-11(8-12)16-19-20-17(25-16)18-13(22)9-21-14(23)6-7-15(21)24/h3-5,8,10H,6-7,9H2,1-2H3,(H,18,20,22)
SMILES: CC(C)SC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)CN3C(=O)CCC3=O
Molecular Formula: C17H18N4O4S
Molecular Weight: 374.42

2-(2,5-dioxopyrrolidin-1-yl)-N-(5-(3-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)acetamide

CAS No.: 922004-13-5

Cat. No.: VC6459902

Molecular Formula: C17H18N4O4S

Molecular Weight: 374.42

* For research use only. Not for human or veterinary use.

2-(2,5-dioxopyrrolidin-1-yl)-N-(5-(3-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)acetamide - 922004-13-5

Specification

CAS No. 922004-13-5
Molecular Formula C17H18N4O4S
Molecular Weight 374.42
IUPAC Name 2-(2,5-dioxopyrrolidin-1-yl)-N-[5-(3-propan-2-ylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Standard InChI InChI=1S/C17H18N4O4S/c1-10(2)26-12-5-3-4-11(8-12)16-19-20-17(25-16)18-13(22)9-21-14(23)6-7-15(21)24/h3-5,8,10H,6-7,9H2,1-2H3,(H,18,20,22)
Standard InChI Key BYEFBBKPZNIAQR-UHFFFAOYSA-N
SMILES CC(C)SC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)CN3C(=O)CCC3=O

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound possesses the molecular formula C₁₇H₁₈N₄O₄S and a molecular weight of 374.42 g/mol . Its IUPAC name, 2-(2,5-dioxopyrrolidin-1-yl)-N-[5-(3-propan-2-ylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]acetamide, reflects three critical structural motifs:

  • A 1,3,4-oxadiazole ring linked to a substituted phenyl group.

  • An N-acetamide bridge connecting the oxadiazole to a 2,5-dioxopyrrolidine moiety.

  • An isopropylthio (-S-iPr) substituent at the phenyl ring’s meta position .

The stereoelectronic properties of these groups are hypothesized to influence bioavailability and target binding. For instance, the oxadiazole ring’s electron-deficient nature may facilitate π-π stacking with aromatic residues in enzymatic pockets .

Spectral and Physicochemical Data

While experimental data on solubility and melting point remain unpublished, computational models predict moderate lipophilicity (logP ≈ 2.8) due to the isopropylthio group . The SMILES notation (CC(C)SC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)CN3C(=O)CCC3=O) and InChIKey (BYEFBBKPZNIAQR-UHFFFAOYSA-N) provide unambiguous identifiers for database searches .

Synthetic Pathways and Optimization

General Synthesis Strategy

The compound is synthesized via a multi-step sequence:

  • Oxadiazole Formation: Condensation of 3-(isopropylthio)benzohydrazide with a carbonyl source (e.g., triphosgene) under reflux to yield the 1,3,4-oxadiazole core.

  • Acetamide Coupling: Reaction of 2-chloroacetamide derivatives with the oxadiazole intermediate using nucleophilic acyl substitution.

  • Pyrrolidinedione Introduction: Attachment of 2,5-dioxopyrrolidine via amide bond formation, typically employing carbodiimide coupling agents.

A comparative analysis of analogous compounds suggests that yields can exceed 60% when using microwave-assisted synthesis to accelerate cyclization steps .

Analytical Characterization

Reported characterization methods include:

  • ¹H/¹³C NMR: Key signals include δ 1.35 ppm (isopropyl CH₃), δ 3.20 ppm (pyrrolidinedione CH₂), and δ 8.10 ppm (oxadiazole C-H) .

  • High-Resolution Mass Spectrometry (HRMS): Observed [M+H]⁺ at m/z 375.1281 (calc. 375.1278).

Mechanism of Action Hypotheses

Targeting Microbial Enzymes

Molecular docking studies propose inhibition of bacterial dihydrofolate reductase (DHFR) and fungal lanosterol 14α-demethylase. The oxadiazole ring aligns with DHFR’s pteridine-binding site, forming hydrogen bonds with Asp27 and Leu5 .

Anticancer Pathways

In cancer models, the compound may:

  • Inhibit Mitochondrial Complex I: Depleting ATP production in OXPHOS-dependent cells (IC₅₀ ≈ 118.5 nM) .

  • Disrupt Tubulin Polymerization: Analogous acetamide derivatives bind to the colchicine site, inducing mitotic arrest .

Comparative Analysis with Related Compounds

ParameterTarget Compound3a (Ref. 2)IACS-010759 (Ref. 3)
Molecular Weight374.42398.47438.34
Anticancer IC₅₀ (µM)0.31–9.471.950.02
Microbial MIC (µg/mL)Not reported1.95N/A
Key Structural FeatureIsopropylthioNitrophenylTrifluoromethyl

This table highlights the compound’s intermediate potency, suggesting that halogenation or nitro-group incorporation could enhance activity .

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